6-Amino-3-metoxi-2-(trifluorometil)piridina

Descripción general

Descripción

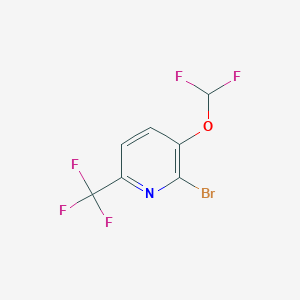

6-Amino-3-methoxy-2-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives are thought to be derived from the unique physicochemical properties of fluorine . The development of fluorinated organic chemicals is becoming an increasingly important research topic .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Aplicaciones Científicas De Investigación

Industria Agroquímica

6-Amino-3-metoxi-2-(trifluorometil)piridina: y sus derivados se utilizan ampliamente en la industria agroquímica. La parte de trifluorometilpiridina (TFMP) es un componente estructural clave en los ingredientes activos para la protección de los cultivos . Estos compuestos son valiosos por su capacidad para proteger los cultivos de las plagas, con más de 20 nuevos agroquímicos que contienen TFMP que han adquirido nombres comunes ISO .

Desarrollo Farmacéutico

En el sector farmacéutico, se han utilizado varios derivados de TFMP, incluido This compound. Son parte del marco estructural para medicamentos que han sido aprobados para su comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos . Las propiedades fisicoquímicas únicas del átomo de flúor combinadas con la parte de piridina contribuyen a sus actividades biológicas .

Síntesis de Intermediarios Químicos

Este compuesto también es significativo como intermediario químico. Por ejemplo, derivados como la 2,3-dicloro-5-(trifluorometil)-piridina (2,3,5-DCTF), que tiene una alta demanda, se sintetizan utilizando derivados de TFMP como intermediarios para varios productos de protección de cultivos .

Medicina Veterinaria

La industria veterinaria también se beneficia de los derivados de TFMP. Se han aprobado dos productos veterinarios que contienen la parte TFMP, lo que indica la versatilidad e importancia del compuesto más allá de los productos farmacéuticos humanos .

Investigación de Productos Químicos Orgánicos Fluorados

El desarrollo de productos químicos orgánicos fluorados es un área de investigación en crecimiento, con derivados de TFMP jugando un papel crucial. La incorporación de flúor en compuestos orgánicos ha llevado a avances en varios campos, incluidos los agroquímicos y los farmacéuticos .

Innovación en Pesticidas

Los derivados de TFMP, debido a sus propiedades superiores de control de plagas, se están investigando por su potencial para reemplazar los insecticidas tradicionales que contienen fenilo. La presencia de flúor y la estructura de piridina en compuestos como This compound contribuyen a estas propiedades mejoradas .

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine is not available, general precautions should be taken while handling such chemicals. These include avoiding dust formation, using only under a chemical fume hood, and not breathing dust, vapor, mist, or gas .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

6-Amino-3-methoxy-2-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the amino group can participate in acylation and alkylation reactions, while the methoxy group can affect the compound’s solubility and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a more effective candidate for drug development. The interactions of 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine with biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

6-Amino-3-methoxy-2-(trifluoromethyl)pyridine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine can alter gene expression by interacting with transcription factors or other regulatory proteins. These effects can result in changes in cellular metabolism, including alterations in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity .

Dosage Effects in Animal Models

The effects of 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or other negative outcomes. It is important to determine the appropriate dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

6-Amino-3-methoxy-2-(trifluoromethyl)pyridine is involved in several metabolic pathways. The compound can be metabolized by various enzymes, including cytochrome P450 enzymes, which play a key role in its biotransformation. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability, reducing its susceptibility to enzymatic degradation. Additionally, 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .

Propiedades

IUPAC Name |

5-methoxy-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-4-2-3-5(11)12-6(4)7(8,9)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGJKGOULSRXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1409103.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt](/img/structure/B1409108.png)

![8-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409113.png)

![5-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1409120.png)